molecular formula C8H14O4 B2656316 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid CAS No. 1935538-27-4

2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid

Cat. No.: B2656316
CAS No.: 1935538-27-4
M. Wt: 174.196
InChI Key: XNTQMZNZISFXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid is a chemical compound with the CAS Registry Number 1935538-27-4 . It has a molecular formula of C 8 H 14 O 4 and a molecular weight of 174.19 g/mol . The compound is characterized by its SMILES structure: CC1(OCC(CC(O)=O)(O)C1)C . This substance is a derivative of tetrahydrofuran, a class of compounds frequently utilized as intermediates in organic synthesis and as solvents due to their versatile chemical properties . As a small molecule featuring both a carboxylic acid and a hydroxyl group on a tetrahydrofuran core, it serves as a valuable bifunctional synthetic building block . Researchers may employ it in the development of more complex molecular structures, potentially for applications in pharmaceutical development or materials science. Its structural features make it a candidate for studying drug delivery systems, similar to how bile salt derivatives are used to improve the solubility and absorption of therapeutic agents . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(3-hydroxy-5,5-dimethyloxolan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)4-8(11,5-12-7)3-6(9)10/h11H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTQMZNZISFXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)(CC(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid has the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol. The presence of the hydroxy group and the oxolan ring enhances its reactivity and interactions with other molecules. The compound can undergo various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to yield alcohols or other derivatives.
  • Substitution : The hydroxy group can be substituted with different functional groups under specific conditions.

These chemical properties make it valuable in both synthetic chemistry and biological research.

Chemistry

In organic synthesis, 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid serves as a building block for creating more complex molecules. It is utilized in various chemical reactions due to its functional groups that allow for further modification and derivatization.

Biology

Research indicates that this compound may exhibit significant biological activities. Studies have focused on its interactions with biomolecules and potential therapeutic properties:

  • Anti-inflammatory Effects : Compounds similar to this derivative have shown potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to scavenging free radicals, exhibiting antioxidant properties.
  • Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various pathogens.

Medicine

The compound is being investigated for its therapeutic potential. It may act as a precursor in drug development due to its unique structural features that could influence biological activity. Research has highlighted its potential role in treating inflammatory diseases and oxidative stress-related conditions.

Industry

In industrial applications, 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations for various applications, including cosmetics and pharmaceuticals.

Research findings indicate that derivatives of acetic acid can exhibit various biological activities:

Biological ActivityDescription
Anti-inflammatoryReduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cell lines.
AntioxidantStrong radical scavenging activity demonstrated through DPPH and ABTS assays.
AntimicrobialNotable activity against Gram-positive and Gram-negative bacteria with promising minimum inhibitory concentration (MIC) values.

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers treated macrophage cell lines with 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid. Results indicated significant downregulation of NF-kB signaling pathways, suggesting potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Efficacy

In vivo studies involving animal models showed that administration of the compound resulted in reduced oxidative damage in liver tissues, evidenced by decreased malondialdehyde levels and increased glutathione concentrations.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxolan ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic Acid (CAS 58032-65-8)

This compound serves as a relevant comparator due to its structural similarity, differing primarily in substituents and oxidation states:

Property 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic Acid 2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic Acid
CAS Number 196.21 58032-65-8
Molecular Formula Not available C₈H₈O₇
Molecular Weight Not available 216.145 g/mol
Key Functional Groups Hydroxyl (-OH), carboxylic acid (-COOH) Acetyloxy (-OAc), two ketone (=O), carboxylic acid
Core Structure 5,5-Dimethyloxolane 2,5-Dioxo-oxolane
LogP (Experimental) Not available -0.76
Polar Surface Area (PSA) Not available 106.97 Ų
Structural and Functional Differences :

Oxidation State : The comparator compound features a 2,5-dioxo-oxolane ring, introducing electron-withdrawing ketone groups that increase reactivity compared to the dimethyl-substituted oxolane ring in the target compound.

Substituents : The acetyloxy group in CAS 58032-65-8 replaces the hydroxyl group, altering solubility and reactivity. The acetyl group enhances lipophilicity (LogP = -0.76 vs. expected lower LogP for the hydroxylated compound) and may act as a protecting group in synthetic applications .

Applications : The dioxo-acetyloxy derivative is cited in energy and environmental science research, suggesting roles in materials chemistry or catalysis .

Citric Acid Derivatives

The comparator compound (CAS 58032-65-8) is synonymously termed anhydroacetylcitric acid, indicating structural resemblance to citric acid derivatives. Key contrasts include:

  • Cyclic vs. Linear Structure : The oxolane ring in both compounds contrasts with citric acid’s linear tricarboxylic structure.
  • Reactivity : The cyclic anhydride structure of CAS 58032-65-8 may enhance electrophilicity, enabling nucleophilic acyl substitutions, unlike the hydroxylated target compound .

Research Findings and Implications

Synthetic Utility : The acetyloxy-dioxo compound’s structure allows for versatile functionalization, as evidenced by its use in synthesizing complex organic molecules .

However, experimental data are lacking .

Thermodynamic Stability : The 5,5-dimethyl substitution in the target compound may confer steric stabilization to the oxolane ring, reducing ring-opening reactions compared to the dioxo derivative .

Biological Activity

2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid, also known as a derivative of acetic acid, has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific physiological effects. The following sections will explore its biological activity based on available research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid is defined by the presence of a hydroxyl group and a tetrahydrofuran ring. Its IUPAC name is 2-(3-hydroxy-5,5-dimethyltetrahydrofuran-3-yl)acetic acid, with the molecular formula C8H14O4C_8H_{14}O_4 .

Biological Activity Overview

Research indicates that derivatives of acetic acid can exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific biological activities of 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid are summarized below:

Biological Activity Description
Anti-inflammatory Compounds similar to this derivative have shown potential in reducing inflammation markers in vitro.
Antioxidant The presence of hydroxyl groups may contribute to scavenging free radicals, thus exhibiting antioxidant properties.
Antimicrobial Some studies suggest that related compounds possess antimicrobial activity against various pathogens.

Detailed Research Findings

  • Anti-inflammatory Effects :
    A study investigated the effects of acetic acid derivatives on inflammatory markers in human cell lines. Results indicated that compounds with similar structures to 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Activity :
    Research conducted on structurally related compounds demonstrated their ability to inhibit oxidative stress in cellular models. The antioxidant capacity was measured using DPPH and ABTS assays, showing strong radical scavenging activity .
  • Antimicrobial Properties :
    A comparative study on various acetic acid derivatives found that some exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, with promising results for further development .

Case Studies

Case Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers treated macrophage cell lines with 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid and assessed the expression of inflammatory mediators. The compound led to a significant downregulation of NF-kB signaling pathways, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Efficacy
In vivo studies involving animal models demonstrated that administration of the compound resulted in reduced oxidative damage in liver tissues, as evidenced by decreased malondialdehyde levels and increased glutathione concentrations.

Q & A

Basic: What are the common synthetic routes for 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid?

Answer:
The compound is typically synthesized via cyclization or functionalization of pre-existing oxolane (tetrahydrofuran) derivatives. For instance, a similar compound, 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is prepared through stepwise alkylation and hydrolysis reactions under controlled conditions (e.g., using K₂CO₃ as a base and methyl iodide as a methylating agent) to optimize regioselectivity . For 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid, building-block approaches involving oxolane ring formation followed by acetic acid side-chain introduction are common. Key intermediates may include dimethyl-substituted oxolane precursors, with hydroxylation and carboxylation steps .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Answer:
Optimization involves:

  • Temperature control : Lowering reaction temperatures reduces unwanted side reactions (e.g., over-alkylation).
  • Catalyst selection : Using mild bases like K₂CO₃ instead of stronger bases minimizes decomposition .
  • Purification techniques : Column chromatography or recrystallization improves purity. For example, in analogous syntheses, ethyl acetate washes effectively remove unreacted starting materials .
  • Stoichiometric precision : Exact molar ratios of reagents (e.g., methyl iodide) prevent excess reactive species that lead to by-products .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify hydroxyl, dimethyl-oxolane, and acetic acid moieties.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity, especially when paired with UV detection at 210–260 nm for carboxylic acids .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., expected m/z ~196.21 for the parent ion) .
  • Titration : For quantifying free carboxylic acid groups, though this is less precise for complex matrices .

Advanced: How can researchers address challenges in quantifying this compound in biological matrices?

Answer:

  • Derivatization : Convert the carboxylic acid to a methyl ester (using BF₃-MeOH) for enhanced GC-MS sensitivity .
  • Immunoassays : Conjugate the compound to carrier proteins (e.g., using EDC/NHS chemistry) to generate antibodies for ELISA-based detection .
  • LC-MS/MS : Use reverse-phase columns (C18) with acidic mobile phases (0.1% formic acid) to improve ionization efficiency and reduce matrix interference .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

  • Handling : Use gloves and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in a dry, cool (2–8°C), and ventilated environment. Use airtight containers to prevent hygroscopic degradation .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent exothermic reactions .

Advanced: What strategies mitigate stereochemical ambiguities during synthesis?

Answer:

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during cyclization to enforce stereoselectivity .
  • X-ray crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .

Basic: How is this compound utilized in pharmacological research?

Answer:

  • In vitro assays : Tested as a synthetic precursor for bioactive molecules (e.g., anti-inflammatory agents) via esterification or amidation .
  • Enzyme inhibition studies : Screened against targets like cyclooxygenase (COX) using fluorometric or colorimetric assays .

Advanced: What in vivo models are suitable for studying its metabolic fate?

Answer:

  • Rodent models : Administer radiolabeled compound (³H or ¹⁴C) to track distribution and excretion via scintillation counting .
  • Microsomal assays : Use liver microsomes to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Pharmacokinetic profiling : Conduct serial blood sampling post-administration, followed by LC-MS/MS analysis to determine half-life and bioavailability .

Basic: What solvents are compatible with this compound for experimental workflows?

Answer:

  • Polar aprotic solvents : DMSO or DMF for reactions requiring high solubility .
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 for biological assays .
  • Avoid halogenated solvents (e.g., chloroform) if free carboxylic acid groups are reactive under acidic conditions .

Advanced: How can computational methods aid in predicting its physicochemical properties?

Answer:

  • Molecular dynamics (MD) simulations : Predict solubility and logP values using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate pKa of the carboxylic acid group (expected ~2.5–3.0) .
  • QSAR models : Corrogate structural features (e.g., oxolane ring strain) with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.